N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
“N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to have diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Heterocyclic Synthesis and Reactivity
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide serves as a crucial intermediate in the synthesis of diverse heterocyclic compounds. Mohareb et al. (2004) synthesized benzo[b]thiophen-2-yl-hydrazonoesters and explored their reactivity towards nitrogen nucleophiles, yielding a variety of heterocyclic derivatives such as pyrazoles, isoxazoles, and pyrimidines (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). This indicates the compound's potential in facilitating the construction of complex heterocyclic frameworks, crucial in pharmaceutical chemistry and material science.
Supramolecular Chemistry and Gelators
In the realm of supramolecular chemistry, N-(thiazol-2-yl) benzamide derivatives, closely related to our compound of interest, have been studied for their gelation behavior. Yadav and Ballabh (2020) synthesized a new series of these derivatives and investigated their gelation behavior to understand the influence of methyl functionality and S⋯O interactions (Yadav & Ballabh, 2020). Their research provides insights into how subtle structural changes can significantly impact the physical properties of materials, contributing to the development of new materials with tailored characteristics.
Anticancer Activity
The synthesis of N-benzothiazol-2-yl-amides and their derivatives has been explored for potential biological activities, including anticancer effects. Ravinaik et al. (2021) designed and synthesized a series of substituted N-benzothiazol-2-yl-amides and evaluated their anticancer activity against multiple cancer cell lines, demonstrating moderate to excellent activity (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). This underscores the importance of such compounds in the search for new anticancer agents.
Antimicrobial and Antibacterial Properties
Compounds derived from this compound have also been investigated for their antimicrobial and antibacterial properties. Patel and Patel (2015) synthesized a series of heterocyclic benzamide derivatives and evaluated their antibacterial and antifungal activities, contributing to the development of new antimicrobial agents (Patel & Patel, 2015).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the synthesis of prostaglandins, which play a key role in inflammation and pain .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.
Result of Action
Thiazole derivatives have been found to have a wide range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Properties
IUPAC Name |
N-[(1-thiophen-3-yltriazol-4-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5OS2/c21-14(15-17-12-3-1-2-4-13(12)23-15)16-7-10-8-20(19-18-10)11-5-6-22-9-11/h1-6,8-9H,7H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJBVDUEBYILRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CN(N=N3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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